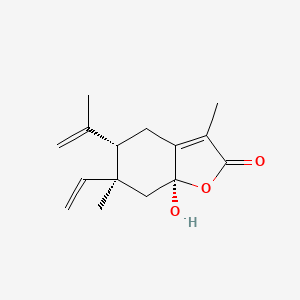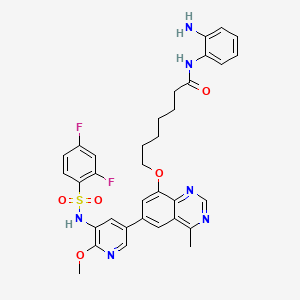
PI3K/Hdac-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI3K/Hdac-IN-3 is a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. By simultaneously inhibiting PI3K and HDAC, this compound can modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis .
Vorbereitungsmethoden
The synthesis of PI3K/Hdac-IN-3 involves integrating the pharmacophores of PI3K and HDAC inhibitors. The structure of the PI3K pharmacophore is based on a quinazoline skeleton, which is linked to the HDAC inhibitory functionality . The synthetic route typically involves the following steps:
Formation of the quinazoline core: This step involves the cyclization of appropriate precursors under specific conditions.
Incorporation of the HDAC inhibitory moiety: This is achieved by linking the HDAC inhibitory group to the quinazoline core through a suitable linker.
Final modifications: These include purification and characterization of the final compound to ensure its efficacy and purity.
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
PI3K/Hdac-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and efficacy.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
PI3K/Hdac-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: This compound has shown promise in inhibiting tumor cell growth and enhancing the efficacy of immunotherapy by inducing immunogenic ferroptosis
Cell Signaling Studies: The compound is used to study the PI3K and HDAC signaling pathways, providing insights into their roles in cell proliferation, survival, and apoptosis.
Drug Development: This compound serves as a lead compound for developing new dual inhibitors with improved efficacy and reduced side effects.
Wirkmechanismus
PI3K/Hdac-IN-3 exerts its effects by simultaneously inhibiting PI3K and HDAC. The inhibition of PI3K disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth and survival . On the other hand, HDAC inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis . The dual inhibition of these pathways results in synergistic effects, enhancing the compound’s anticancer activity .
Vergleich Mit ähnlichen Verbindungen
PI3K/Hdac-IN-3 is unique due to its dual inhibitory action on both PI3K and HDAC. Similar compounds include:
Compound 23: Another dual PI3K/HDAC inhibitor that has shown significant antiproliferative activity against hematologic tumors.
CUDC-907: A novel dual PI3K and HDAC inhibitor used in the treatment of prostate cancer.
These compounds share similar mechanisms of action but differ in their specific molecular targets, efficacy, and potential side effects.
Eigenschaften
Molekularformel |
C34H34F2N6O5S |
|---|---|
Molekulargewicht |
676.7 g/mol |
IUPAC-Name |
N-(2-aminophenyl)-7-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]-4-methylquinazolin-8-yl]oxyheptanamide |
InChI |
InChI=1S/C34H34F2N6O5S/c1-21-25-15-22(23-16-29(34(46-2)38-19-23)42-48(44,45)31-13-12-24(35)18-26(31)36)17-30(33(25)40-20-39-21)47-14-8-4-3-5-11-32(43)41-28-10-7-6-9-27(28)37/h6-7,9-10,12-13,15-20,42H,3-5,8,11,14,37H2,1-2H3,(H,41,43) |
InChI-Schlüssel |
KSQGUTYIJILXDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=C(C2=NC=N1)OCCCCCCC(=O)NC3=CC=CC=C3N)C4=CC(=C(N=C4)OC)NS(=O)(=O)C5=C(C=C(C=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


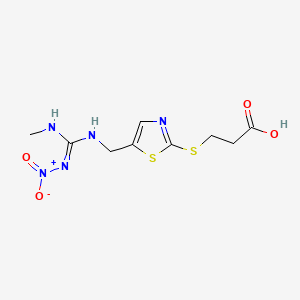
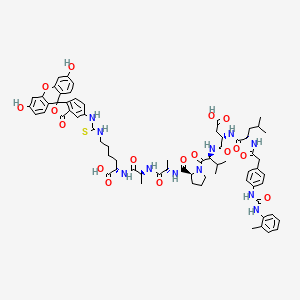
![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
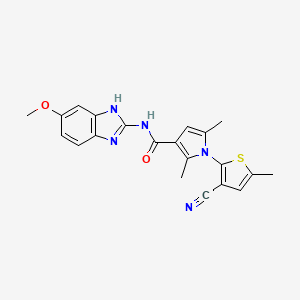
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12371875.png)
![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)
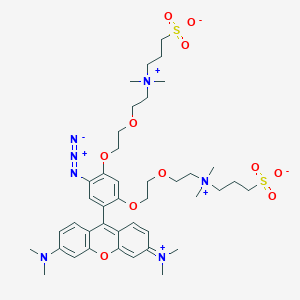
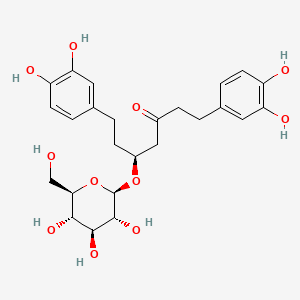
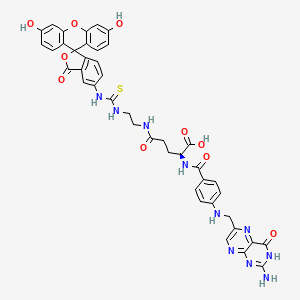
![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)
![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)
